Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-
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Overview
Description
Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the quinoline family. It is characterized by a fused benzene and pyridine ring system, with a hydroxyl group at the 3-position and a benzoyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- involves the hydrogenation of 1,2,3,4-tetrahydrobenzo[h]quinoline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, using hydrogen gas and a metal catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol: Lacks the benzoyl group, making it less hydrophobic.
4-Hydroxyquinoline: Similar hydroxyl group but different ring structure.
Quinoline-2,4-dione: Contains a different functional group arrangement.
Uniqueness
Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro- is unique due to the presence of both a hydroxyl and a benzoyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
30727-53-8 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C20H17NO2/c22-17-12-16-11-10-14-6-4-5-9-18(14)19(16)21(13-17)20(23)15-7-2-1-3-8-15/h1-11,17,22H,12-13H2 |
InChI Key |
YYKYREKVOSKVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C2=C1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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